molecular formula C8H10BrNO B2567994 3,5,6-Trimethyl-4-bromopyridine-2(1H)-one CAS No. 121767-78-0

3,5,6-Trimethyl-4-bromopyridine-2(1H)-one

Cat. No. B2567994
M. Wt: 216.078
InChI Key: MZDPSNKXXYRDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trimethyl-4-bromopyridine-2(1H)-one is a chemical compound that belongs to the pyridine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Halogen Bonding and Supramolecular Assembly

The compound 3,5,6-Trimethyl-4-bromopyridine-2(1H)-one has been studied for its role in halogen bonding and supramolecular assembly. Mocilac and Gallagher (2014) focused on the reaction of this compound with isophthaloyl dichloride, producing macrocycles that aggregate through halogen bonding, demonstrating its potential in the formation of complex molecular structures (Mocilac & Gallagher, 2014).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 3,5,6-Trimethyl-4-bromopyridine-2(1H)-one with CO2, highlighting its application in organic synthesis. The study emphasizes its role in synthesizing 6-aminonicotinic acid in an environmentally friendly manner, avoiding the use of volatile and toxic solvents (Feng, Huang, Liu, & Wang, 2010).

Molecular Self-Assembly

Safin et al. (2016) researched the compound's role in molecular self-assembly, focusing on its interactions in the formation of supramolecular architectures. The study provided insights into the types of intermolecular interactions that the compound engages in, such as halogen bonding (Safin, Babashkina, Robeyns, & Garcia, 2016).

Synthesis of Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, which is derived from 3,5,6-Trimethyl-4-bromopyridine-2(1H)-one, highlighting its importance in the preparation of gastric-acid inhibiting compounds (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

properties

IUPAC Name

4-bromo-3,5,6-trimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDPSNKXXYRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trimethyl-4-bromopyridine-2(1H)-one

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